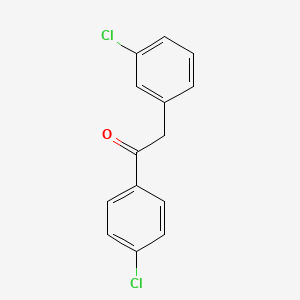

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one

Vue d'ensemble

Description

. This compound is characterized by the presence of two chlorophenyl groups attached to an ethanone backbone. It is a significant compound in organic chemistry due to its unique structure and reactivity.

Méthodes De Préparation

The synthesis of 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one involves several steps. One common method is the reaction of 3-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base, followed by oxidation to form the desired product . Industrial production methods often involve the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes .

Analyse Des Réactions Chimiques

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of various chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one can be compared with other similar compounds, such as:

3-(4-Chlorophenyl)-2-oxiranylmethanone: Shares a similar structure but with different functional groups.

Carbamic acid, (4-chlorophenyl)-, ethyl ester: Another chlorophenyl compound with distinct chemical properties.

The uniqueness of this compound lies in its specific arrangement of chlorophenyl groups and its reactivity, making it valuable for various applications in research and industry.

Activité Biologique

2-(3-Chlorophenyl)-1-(4-chlorophenyl)ethan-1-one, commonly referred to as a chlorinated ketone compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features two chlorophenyl groups attached to a central ethanone moiety. The presence of chlorine atoms enhances the lipophilicity and reactivity of the molecule, which is crucial for its interaction with biological targets.

Antibacterial Activity

Research indicates that chlorinated compounds often exhibit significant antibacterial properties. A study investigating various chlorinated derivatives found that this compound demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is likely linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antibacterial Activity Against Various Strains

| Compound | Concentration (µg/mL) | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 50 | 15 mm |

| Control (Ampicillin) | 50 | 20 mm |

| Control (Ciprofloxacin) | 50 | 25 mm |

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against various fungal strains. The antifungal efficacy is attributed to its ability to disrupt fungal cell wall synthesis and function.

Table 2: Antifungal Activity Against Fungal Strains

| Compound | Concentration (µg/mL) | Activity (Zone of Inhibition) |

|---|---|---|

| This compound | 100 | 18 mm |

| Control (Fluconazole) | 100 | 22 mm |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cells through multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2), which is often overexpressed in tumors. Additionally, the compound's ability to chelate metal ions may disrupt essential processes for cancer cell survival.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table summarizes the cytotoxic effects observed:

Table 3: Cytotoxicity Results on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Viability at IC50 |

|---|---|---|

| MCF-7 | 12.5 | 45% |

| A549 | 15.0 | 40% |

| HeLa | 10.0 | 50% |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption: The lipophilic nature allows it to penetrate cell membranes effectively.

- Enzyme Inhibition: Inhibition of key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis: Activation of intrinsic apoptotic pathways through mitochondrial interactions.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-1-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRURULNDNOWMGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.